![molecular formula C17H12N4O3 B5551180 1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)

1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazoloquinoline derivatives, including "1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline", are notable for their potential in medicinal chemistry, particularly as adenosine receptor antagonists. These compounds are part of extensive studies aiming to develop new therapeutic agents with high potency and selectivity.

Synthesis Analysis

The synthesis of triazoloquinoline derivatives typically involves multi-step organic reactions starting from nitrophenyl precursors. For example, Catarzi, Colotta, Varano, and their colleagues (2005) detailed the synthesis of 4-oxo-substituted 1,2,4-triazolo[1,5-a]quinoxaline derivatives, which share a similar structural framework with the compound of interest. These processes often involve cyclization, hydrolysis, and decarboxylation steps to achieve the desired triazoloquinoline core (Catarzi et al., 2005).

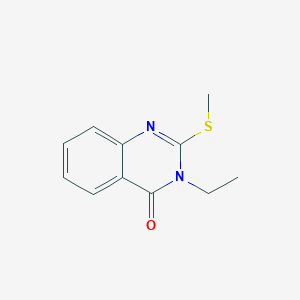

Molecular Structure Analysis

The molecular structure of triazoloquinoline derivatives is characterized by a fused triazole and quinoline ring system. This unique structure is crucial for their biological activity, particularly their interaction with adenosine receptors. Studies by Catarzi, Colotta, Varano, and others have elucidated the steric and electrostatic requirements for the anchoring of these derivatives at the receptor recognition site, providing insights into the molecular basis of their action (Catarzi et al., 2005).

Scientific Research Applications

Synthesis and Structural Studies

1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline is a compound that belongs to the family of tricyclic heteroaromatic systems. Research into these compounds has led to the development of methods for their synthesis, providing key intermediates in satisfactory yields. These methods involve cyclization, hydrolysis, decarboxylation, reduction, and dehydrogenation processes to yield the title compounds. These synthetic routes are crucial for producing compounds for further biological evaluation and structural studies (Catarzi et al., 1992; Catarzi et al., 1993).

Pharmacological Applications

Significant research has focused on the pharmacological applications of triazoloquinoline derivatives, especially as adenosine receptor antagonists. These compounds have been explored for their potential in treating various diseases, with a focus on their ability to interact selectively with human A3 adenosine receptors (hA3 AR). Structural modifications, such as the introduction of acyl residues and various substituents, have shown that these derivatives can be potent and selective hA3 AR antagonists. This research highlights the therapeutic potential of triazoloquinoline derivatives in drug development (Lenzi et al., 2006; Catarzi et al., 2005).

Anticancer Activity

Research into 1,2,4-triazolo[4,3-a]-quinoline derivatives has also extended into the field of oncology. These compounds have been synthesized with various structural requirements to explore their anticancer activities. Some derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, offering a foundation for further investigation into their potential as anticancer agents (Reddy et al., 2015; Zheng et al., 2015).

properties

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3/c1-24-15-8-6-12(10-14(15)21(22)23)17-19-18-16-9-7-11-4-2-3-5-13(11)20(16)17/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMQOUKGCSAUEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)

![3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)

![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5551137.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B5551163.png)

![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)

![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)